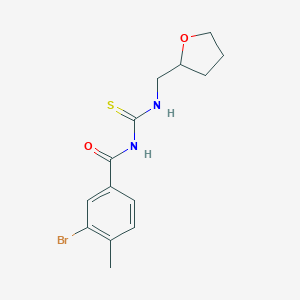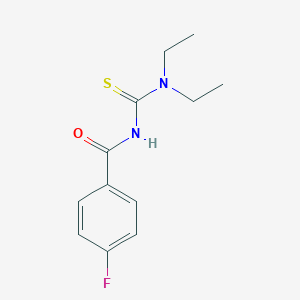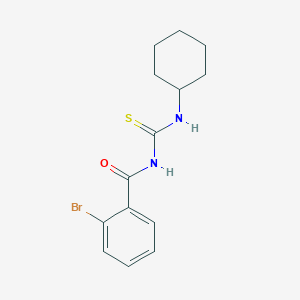
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a chemical compound with a complex structure that includes a bromine atom, a methyl group, and a benzamide core
科学的研究の応用
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps. One common approach is to start with a benzamide derivative and introduce the bromine and methyl groups through electrophilic aromatic substitution reactions. The oxolanylmethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanylidenemethyl group is added via thiol-based reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products .
化学反応の分析
Types of Reactions
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the bromine and amino groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide for electrophilic substitution; sodium hydride for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .
作用機序
The mechanism of action of N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-bromo-N-methylbenzamide
- 4-bromo-3-methylaniline
- 3-bromo-N-methylbenzamide
Uniqueness
Compared to similar compounds, N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications .
特性
分子式 |
C14H17BrN2O2S |
|---|---|
分子量 |
357.27 g/mol |
IUPAC名 |
3-bromo-4-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17BrN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20) |
InChIキー |
GYFPNLKGCLBUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-cyanophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B320879.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)
![Methyl 4-[({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbothioyl)amino]-4-oxobutanoate](/img/structure/B320885.png)

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320889.png)


![N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE](/img/structure/B320895.png)

![N-[(2-isonicotinoylhydrazino)carbothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320898.png)
![4-methoxy-N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320899.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B320901.png)
![N-({2-[4-(butyrylamino)benzoyl]hydrazino}carbothioyl)thiophene-2-carboxamide](/img/structure/B320902.png)
![N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}thiophene-2-carboxamide](/img/structure/B320903.png)
